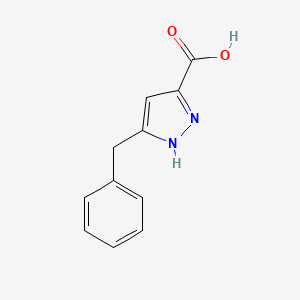

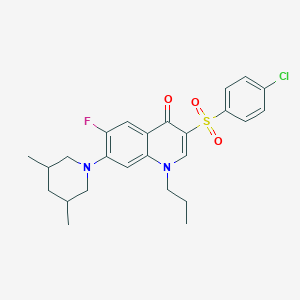

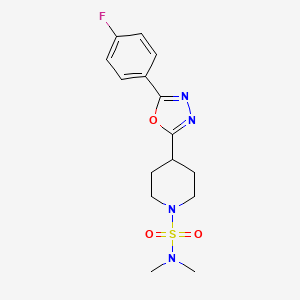

![molecular formula C18H13N3 B2551922 2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline CAS No. 866131-69-3](/img/structure/B2551922.png)

2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline, also known as PPQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPQ is a heterocyclic compound that contains a pyrrole ring and a quinoxaline ring. It has been shown to possess various biological activities, including antitumor, antimicrobial, and antiviral properties.

Scientific Research Applications

Synthesis and Characterization

- Quinoxalines are nitrogen-embedded heterocyclic compounds with versatile applications. An organic salt synthesized via oxidative cyclization, characterized by various techniques, demonstrates the potential for new compounds in this class, highlighting the ionic nature and high reactivity of such compounds (Faizi et al., 2018).

- A method for the selective chlorination of the C1–H bond in pyrrolo[1,2-a]quinoxalines showcases the compound's importance in pharmaceutical research and organic synthesis. This method demonstrates the compatibility of various functional groups and heterocycles, enhancing diversification (Le et al., 2021).

Biological Activity

- New pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives were synthesized and showed promising antimycobacterial activity against Mycobacterium tuberculosis, contributing to tuberculosis treatment research (Guillon et al., 2004).

- A study on the iodine-catalyzed synthesis of pyrrolo- and indolo[1,2-a]quinoxalines using environmentally friendly oxidants points towards green chemistry applications in creating these compounds (Wang et al., 2015).

Material Science and Sensory Applications

- Quinoxaline-containing compounds have been designed as electronic transporting materials for blue phosphorescent organic light-emitting diodes (PhOLEDs), showing the impact of LUMO distribution on device performance (Yin et al., 2016).

- Fluorinated quinoxaline derivatives have been explored as neutral anion receptors with augmented affinities and selectivities, demonstrating potential in sensor technology (Anzenbacher et al., 2000).

Environmental and Agricultural Applications

- The synthesis of pyrrolo[1,2-a]quinoxalines using visible-light photoredox catalysis presents a mild and environmentally friendly method, contributing to the development of nitrogen-rich heterocycles (He et al., 2014).

- Novel quinoxaline derivatives exhibit pesticidal activities, including herbicidal, fungicidal, and insecticidal properties, highlighting their potential as environmentally benign alternatives for agricultural applications (Liu et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been known to target kinases , which play a crucial role in cellular signaling and regulation.

Mode of Action

It’s suggested that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

The compound 2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline may affect several biochemical pathways. For instance, similar compounds have been found to downregulate MYC and E2F targets, genes known to be involved in oxidative phosphorylation, unfolded protein response, proteasome pathway, PI3K/AKT/mTOR signaling, spliceasome and DNA repair .

Result of Action

Similar compounds have shown high efficacy in controlling tumor size in relevant lymphoma models .

Future Directions

Pyrrolo[1,2-a]quinoxalines, including “2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline”, have shown potential in various biological activities, including antimalarial activity, antitumor activity, HIV-1 reverse transcriptase inhibitors, human protein kinase CK2 inhibitors, PARP-1 inhibitors, and non-peptide glucagon receptor antagonists . Therefore, it is highly desirable to develop new methods for the construction of this important skeleton .

Properties

IUPAC Name |

2-(3-pyrrol-1-ylphenyl)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3/c1-2-9-17-16(8-1)19-13-18(20-17)14-6-5-7-15(12-14)21-10-3-4-11-21/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKPHUMVJHORTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

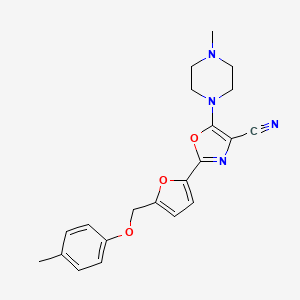

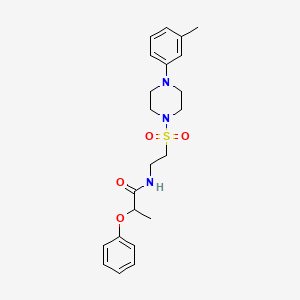

![5-((4-Ethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2551839.png)

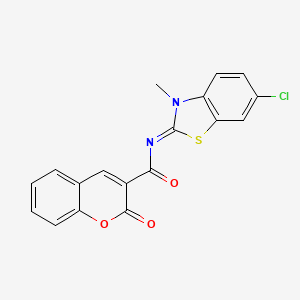

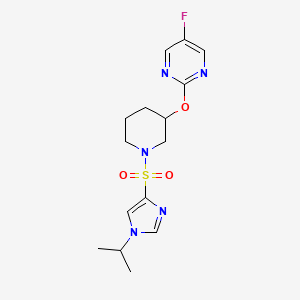

![N-(furan-2-ylmethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2551851.png)

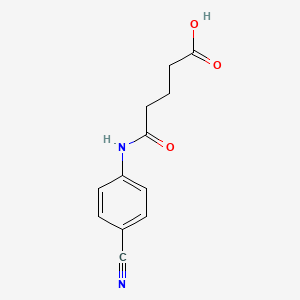

![Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2551859.png)

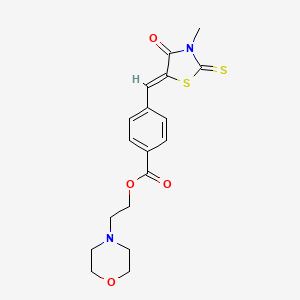

![ethyl 4-((4-((5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2551861.png)